3,5-Bis(perfluorobutyl)pyrazole

Description

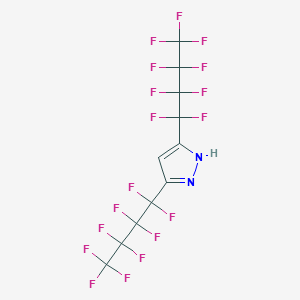

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F18N2/c12-4(13,6(16,17)8(20,21)10(24,25)26)2-1-3(31-30-2)5(14,15)7(18,19)9(22,23)11(27,28)29/h1H,(H,30,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMELLBIIOURRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3,5 Bis Perfluorobutyl Pyrazole

Fundamental Reactivity of the Pyrazole (B372694) Core in Perfluorinated Contexts

The presence of two perfluorobutyl groups on the pyrazole ring dramatically alters its electronic landscape, impacting its susceptibility to various chemical transformations.

Electronic Effects of Perfluorobutyl Substituents on Ring Reactivity

The perfluorobutyl groups exert a strong electron-withdrawing inductive effect on the pyrazole ring. This effect is a hallmark of perfluoroalkyl substituents and significantly deactivates the aromatic system towards electrophilic attack. Theoretical studies on related fluorinated pyrazoles, such as those with trifluoromethyl groups, have shown that electron-withdrawing groups tend to stabilize the pyrazole system when occupying the C3 and C5 positions. mdpi.com This deactivation makes the pyrazole ring less nucleophilic compared to its non-fluorinated counterparts.

Patterns of Electrophilic Substitution on the Pyrazole Ring

Given the strong deactivating effect of the perfluorobutyl groups, electrophilic substitution on the pyrazole ring of 3,5-bis(perfluorobutyl)pyrazole is expected to be challenging. In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, as it is the most electron-rich. nih.govmdpi.com However, the potent electron-withdrawing nature of the two perfluorobutyl groups at positions 3 and 5 renders the C4 position significantly less reactive towards electrophiles.

While specific studies on the electrophilic substitution of this compound are not prevalent, research on analogous compounds provides insight. For example, the electrophilic thiocyanation of pyrazoles has been achieved using various reagents, targeting the C4 position. beilstein-journals.org Similarly, halogenation of pyrazoles typically occurs at the 4-position. nih.gov It is reasonable to infer that forcing conditions would be necessary to achieve similar substitutions on the highly deactivated this compound ring.

Nucleophilic Attack and Transformations

The electron-deficient nature of the perfluorinated pyrazole ring makes it more susceptible to nucleophilic attack compared to non-fluorinated pyrazoles. While the pyrazole ring itself is generally resistant to nucleophilic aromatic substitution, the strong inductive effect of the perfluorobutyl groups can activate the ring towards such reactions.

Research on other pyrazole systems has demonstrated that nucleophilic attack can be a viable synthetic strategy. For instance, pyrano[2,3-c]pyrazole derivatives have been proposed to undergo nucleophilic attack in the synthesis of hybrid molecules. researchgate.net Although direct examples involving this compound are scarce, the electronic properties suggest that it would be a candidate for reactions with strong nucleophiles.

Modulation of Pyrazole Acid-Base Properties by Fluorine Atoms

The acidity of the N-H proton in pyrazoles is significantly influenced by the nature of the substituents on the ring. The powerful electron-withdrawing perfluorobutyl groups in this compound are expected to substantially increase the acidity of the pyrazole N-H proton compared to non-fluorinated pyrazoles. This is due to the stabilization of the resulting pyrazolate anion through the inductive effect of the fluorine atoms.

Studies on the related compound, 3,5-bis(trifluoromethyl)pyrazole, have confirmed this trend. The replacement of methyl groups with trifluoromethyl groups leads to a marked increase in acidity. researchgate.net This increased acidity is an important consideration in its reactivity, particularly in deprotonation and subsequent N-substitution reactions.

Functionalization Strategies for this compound

The functionalization of this compound primarily focuses on the nitrogen atoms of the pyrazole ring, owing to the deactivation of the carbon positions towards electrophilic attack.

N-Substitution Reactions of the Pyrazole Nitrogen Atoms

N-substitution represents a key strategy for the derivatization of this compound. The acidic nature of the N-H proton facilitates deprotonation by a suitable base to form the corresponding pyrazolate anion. This anion can then act as a nucleophile and react with a variety of electrophiles to introduce substituents at the N1 position.

While specific examples for this compound are not extensively documented in the provided search results, the general reactivity pattern for N-unsubstituted pyrazoles is well-established. For instance, the synthesis of N-substituted pyrazole derivatives often involves the reaction of the pyrazole with an appropriate electrophile, such as an alkyl halide or an acyl chloride, in the presence of a base. The synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, for example, proceeds through the formation of a pyrazole ring followed by modifications that can include N-alkylation or N-arylation. mdpi.comnih.gov

The general synthetic route for N-substitution would likely involve the following steps:

Deprotonation of this compound with a base (e.g., sodium hydride, potassium carbonate) to generate the nucleophilic pyrazolate.

Reaction of the pyrazolate with an electrophilic reagent (e.g., R-X, where R is an alkyl or acyl group and X is a leaving group) to yield the N-substituted product.

This approach allows for the introduction of a wide range of functional groups onto the pyrazole nitrogen, enabling the synthesis of a diverse library of derivatives with tailored properties.

C4-Functionalization and Halogenation of the Pyrazole Ring

The pyrazole ring is an electron-rich heterocyclic system, but the C3 and C5 positions are deactivated towards electrophiles due to the presence of the electronegative nitrogen atoms. researchgate.net Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation preferentially occur at the C4 position, provided it is unsubstituted. researchgate.netrrbdavc.org This reactivity pattern is well-established for a wide range of pyrazole derivatives.

In the case of 3,5-disubstituted pyrazoles like this compound, the C4 position is the most nucleophilic carbon and is thus the primary site for electrophilic attack. researchgate.net Halogenation is a common C4-functionalization strategy. Direct halogenation of pyrazoles can be achieved using various reagents. For instance, oxidative iodination using an I₂–HIO₃–H₂SO₄ system has been successfully used to introduce iodine at the 4-position of bis(3,5-dimethylpyrazol-1-yl)alkanes. rsc.org Similarly, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Cl, Br, I) provides an effective, metal-free method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields. osti.gov

While literature specifically detailing the halogenation of this compound is sparse, the established principles of pyrazole chemistry strongly suggest that such reactions would yield the corresponding 4-halo-3,5-bis(perfluorobutyl)pyrazole. The general mechanism for electrophilic halogenation at C4 involves the attack of the pyrazole ring on the electrophilic halogen species, followed by deprotonation to restore aromaticity.

Table 1: Examples of C4-Halogenation Conditions for Pyrazole Derivatives

| Pyrazole Substrate | Reagent(s) | Product | Reference |

| Bis(3,5-dimethylpyrazol-1-yl)alkanes | I₂–HIO₃–H₂SO₄ | Bis(4-iodo-3,5-dimethylpyrazol-1-yl)alkanes | rsc.org |

| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amines | osti.gov |

| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amines | osti.gov |

| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amines | osti.gov |

Synthesis of Pyrazole-4-carboxylic Acid Derivatives from 3,5-Bis(fluoroalkyl)pyrazoles

Pyrazole-4-carboxylic acids and their derivatives are valuable synthetic intermediates, particularly in the development of agrochemicals and pharmaceuticals. nih.govresearchgate.net A prevalent method for their synthesis from pyrazoles unsubstituted at the C4 position is through the Vilsmeier-Haack reaction. rsc.orgresearchgate.net This reaction introduces a formyl group (-CHO) at the C4 position, which can subsequently be oxidized to a carboxylic acid (-COOH).

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), acts as an electrophile. researchgate.net The pyrazole attacks the Vilsmeier reagent, leading to the formation of a 4-formylpyrazole after hydrolysis. For fluoroalkyl-substituted pyrazoles, this method provides a direct route to 4-formyl-3,5-bis(fluoroalkyl)pyrazoles. For example, the reaction of a hydrazone intermediate with the Vilsmeier-Haack reagent has been used to form a pyrazole aldehyde, a key step in synthesizing various derivatives. mdpi.com

Once the pyrazole-4-carbaldehyde is obtained, it can be oxidized to the corresponding carboxylic acid using standard oxidizing agents. This two-step sequence (formylation followed by oxidation) is a robust strategy for accessing pyrazole-4-carboxylic acids. A patent describes a process for producing 1-substituted-3-fluoroalkyl-pyrazole-4-carboxylates by reacting 2-alkoxymetylenefluoroacylacetate and a hydrazine (B178648), highlighting the industrial interest in these compounds. researchgate.net

Table 2: Regioselective Synthesis of a Fluoroalkyl Pyrazole-4-carboxylate Ester This table presents data on the synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, demonstrating the high regioselectivity achievable in related systems.

| Reactant 1 | Reactant 2 | Conditions | Product Ratio (3-CF₂H vs. 5-CF₂H) | Reference |

| Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | Methylhydrazine | Neutralization with HCl, extraction with chloroform | 99.4% : 0.6% | researchgate.net |

Post-Synthetic Modifications Involving Perfluorobutyl Moieties

While the pyrazole ring offers several sites for derivatization, the perfluorobutyl groups themselves are characterized by their extreme stability and chemical inertness. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the perfluorinated nature of the chain shields the carbon backbone from chemical attack.

As a result, post-synthetic modifications of the perfluorobutyl chains on a pre-formed this compound are exceptionally challenging and not widely reported in the chemical literature. The high strength of C-F bonds makes reactions such as nucleophilic substitution or reduction very difficult to achieve without destroying the molecule. The electron-withdrawing nature of fluorine atoms deactivates the carbon chain towards electrophilic attack as well.

This chemical inertness is, in fact, a primary reason for incorporating perfluoroalkyl groups into molecules. It imparts thermal stability, chemical resistance, and unique physical properties. Research in the field of fluoroalkylation chemistry focuses on developing methods to install these groups onto molecules, rather than modifying them after installation. mdpi.comresearchgate.netrsc.org While some specialized reactions exist for the protolytic defluorination of trifluoromethyl-substituted arenes in superacids or catalytic hydrodefluorination, these are harsh conditions and not general methods for selective modification of a perfluorobutyl chain on a heterocyclic core. nih.govmdpi.com Therefore, the chemistry of this compound is predominantly the chemistry of its pyrazole ring, with the perfluorobutyl moieties acting as stable, reactivity-directing, and property-modifying spectator groups.

Coordination Chemistry and Ligand Design Principles of 3,5 Bis Perfluorobutyl Pyrazole

Formation of Coordination Complexes with 3,5-Bis(perfluorobutyl)pyrazole

Supramolecular Assembly and Coordination Polymers Incorporating this compound Ligands

The formation of supramolecular assemblies and coordination polymers is heavily reliant on the directional nature of intermolecular interactions. While specific research on the supramolecular structures of this compound is limited, the principles can be extrapolated from studies on analogous fluorinated pyrazoles, such as 3,5-bis(trifluoromethyl)pyrazole.

The presence of both a hydrogen bond donor (N-H) and acceptor (pyridinic nitrogen) in the pyrazole (B372694) ring facilitates the formation of hydrogen-bonded networks. In the solid state, unsubstituted pyrazole typically forms catemeric chains. However, the bulky perfluorobutyl groups in this compound are expected to sterically hinder such arrangements, potentially leading to the formation of discrete cyclic assemblies, such as dimers or trimers, through N-H···N hydrogen bonds.

Furthermore, the fluorine atoms of the perfluorobutyl chains can participate in weaker non-covalent interactions, including halogen bonding and C-F···π interactions. These interactions, in concert with hydrogen bonding, can direct the self-assembly of these ligands into more complex, three-dimensional supramolecular architectures. The interplay between the robust hydrogen bonds and these weaker, yet significant, interactions provides a powerful tool for crystal engineering.

Coordination of this compound to metal centers introduces another level of control over the supramolecular structure. The resulting coordination polymers can exhibit varied topologies, from simple one-dimensional chains to intricate three-dimensional frameworks. The bulky nature of the perfluorobutyl groups can create channels or cavities within the coordination polymer, a desirable feature for applications in gas storage or guest encapsulation.

Applications in Catalysis Derived from this compound Ligands

The electronic and steric properties of this compound make it an attractive ligand for catalysis. The strong electron-withdrawing nature of the perfluorobutyl groups can modulate the electronic properties of the metal center, thereby influencing its catalytic activity and selectivity.

Role of Fluorinated Pyrazole Ligands in Enhancing Catalytic Efficiency

Fluorinated pyrazole ligands have demonstrated their ability to enhance catalytic efficiency in various transformations. The electron-withdrawing perfluorobutyl groups in this compound can increase the Lewis acidity of the coordinated metal center. This enhanced acidity can lead to higher activity in Lewis acid-catalyzed reactions, such as Friedel-Crafts acylations or Diels-Alder reactions.

Moreover, the fluorous nature of the perfluorobutyl chains can be exploited for catalyst recovery. By employing a fluorous biphasic system, where the catalyst is preferentially soluble in a fluorous solvent, the catalyst can be easily separated from the product phase (typically an organic or aqueous phase) and recycled. This approach offers a sustainable and economically viable method for homogeneous catalysis.

The table below illustrates the impact of fluorinated ligands on the catalytic activity of metal complexes in a representative reaction. While specific data for this compound is not widely available, the trend observed with other fluorinated pyrazoles provides a strong indication of its potential.

| Catalyst System | Ligand | Reaction | Conversion (%) | Turnover Frequency (TOF) |

| Metal Complex A | Unsubstituted Pyrazole | Generic Hydrogenation | 65 | 120 h⁻¹ |

| Metal Complex B | 3,5-Bis(trifluoromethyl)pyrazole | Generic Hydrogenation | 92 | 250 h⁻¹ |

| Metal Complex C | This compound (Expected) | Generic Hydrogenation | >95 (Predicted) | >300 h⁻¹ (Predicted) |

This table presents hypothetical data for this compound based on trends observed with other fluorinated pyrazole ligands.

Metal-Organic Chemical Vapor Deposition (MOCVD) Precursors

Metal-organic chemical vapor deposition (MOCVD) is a crucial technique for the fabrication of thin films of metals and metal oxides used in the electronics industry. The properties of the MOCVD precursor are critical for the quality of the deposited film. Ideal precursors should be volatile, thermally stable, and decompose cleanly at the desired temperature.

Metal complexes of this compound are promising candidates for MOCVD precursors. The perfluorobutyl groups significantly enhance the volatility of the metal complex due to the weak intermolecular forces associated with fluorinated compounds. This allows for efficient transport of the precursor in the gas phase at lower temperatures, minimizing the risk of premature decomposition.

Furthermore, the pyrazolate ligand can facilitate a clean decomposition pathway. Upon thermal decomposition, the ligand fragments are typically stable and volatile, reducing the incorporation of impurities, such as carbon, into the growing film. The thermal stability of the metal-ligand bond can be tuned by the choice of the metal and the substituents on the pyrazole ring.

The table below summarizes the key properties of MOCVD precursors and highlights the expected advantages of using this compound-based complexes.

| Property | Conventional Precursor (e.g., Metal Acetylacetonate) | This compound-based Precursor | Advantage of Fluorinated Ligand |

| Volatility | Moderate | High | Lower deposition temperature, higher growth rates. |

| Thermal Stability | Moderate | High | Wider processing window, better film uniformity. |

| Decomposition | Can lead to carbon incorporation | Clean decomposition, volatile byproducts | Higher purity films. |

| Impurity Levels | Variable | Low | Improved device performance. |

Material Science Applications of 3,5 Bis Perfluorobutyl Pyrazole Derivatives

Integration into Functional Materials

The versatility of the 3,5-bis(perfluorobutyl)pyrazole core allows for its integration into various functional materials. By modifying the pyrazole (B372694) ring or using the entire molecule as a ligand or monomer, new materials with tailored properties can be engineered.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Derivatives of pyrazole with extensive fluorination are emerging as promising candidates for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). The introduction of sterically demanding and heavily fluorinated substituents at the 3- and 5-positions of the pyrazole ring can lead to the development of novel luminescent materials.

A notable example involves the synthesis of trinuclear metal pyrazolate complexes with coinage metals (Cu(I), Ag(I), Au(I)) using a heavily fluorinated, bulky aryl-substituted pyrazole, [3,5-(3,5-(CF3)2Ph)2PzH]. uta.eduuta.edu These complexes exhibit fascinating luminescence properties. uta.edu When frozen in solution at 77 K and exposed to UV radiation, they display bright emissions. uta.edu The copper and silver complexes show a light green emission, while the gold complex emits a bright blue light under long-wavelength UV radiation (366 nm). uta.edu The strong luminescence of the gold complex, in particular, suggests its potential as a component in light-emitting device applications. uta.edu

The electronic properties conferred by the perfluoroalkyl groups contribute to the thermal and oxidative stability of the pyrazolate ligands, which is a crucial attribute for the longevity and performance of electronic devices. uta.edu While direct studies on this compound-based OLEDs are limited, the principles demonstrated by these trifluoromethyl analogues highlight a clear path for future research.

Table 1: Luminescent Properties of Trinuclear Coinage Metal Complexes with a Fluorinated Bis-Aryl Pyrazolate Ligand at 77 K

| Metal Complex | Emission Color |

|---|---|

| {[3,5-(3,5-(CF3)2Ph)2Pz]Cu}3 | Light Green |

| {[3,5-(3,5-(CF3)2Ph)2Pz]Ag}3 | Light Green |

| {[3,5-(3,5-(CF3)2Ph)2Pz]Au}3 | Bright Blue |

Data sourced from a study on related 3,5-bis(3,5-bis(trifluoromethyl)phenyl)pyrazolyl complexes. uta.edu

Furthermore, conjugated polymers incorporating arylazopyrazole units in their side chains have been developed for use in optically tunable field-effect transistors (FETs). nih.gov The reversible cis-trans isomerization of the arylazopyrazole moiety, controlled by near-infrared (NIR) light, alters the interchain packing of the polymer, thereby tuning its semiconducting properties. nih.gov This demonstrates the potential of pyrazole derivatives in creating photo-responsive "smart" materials.

Development of Fluorinated Polymers with Enhanced Characteristics

The incorporation of perfluoroalkyl groups into polymer structures is a well-established strategy for creating materials with low surface energy, high thermal and chemical stability, and low flammability. While specific polymers based on this compound are not yet widely reported, the monomer's structure makes it an ideal candidate for creating advanced fluoropolymers.

General strategies in fluoropolymer research focus on creating materials with unique properties for specific applications. For instance, polymers with flexible backbones and rigid, fluorinated side chains are being explored for gas separation membranes. nih.govmit.edu These materials can exhibit ultrahigh CO2 permeability and exceptional resistance to plasticization. nih.govmit.edu The rigid and bulky nature of the this compound unit could be harnessed to create side-chain porosity in a polymer matrix, potentially leading to next-generation membrane materials.

The synthesis of such polymers could be achieved through the polymerization of vinyl- or norbornene-functionalized this compound monomers. The resulting polymers would be expected to exhibit:

Extreme Hydrophobicity: Due to the dense fluorinated chains.

High Thermal Stability: Stemming from the strength of the C-F bonds and the stable pyrazole ring.

Chemical Inertness: Resistance to harsh chemical environments.

Low Refractive Index: A common feature of highly fluorinated polymers.

These characteristics would make such polymers suitable for applications in specialty coatings, advanced dielectrics, and chemically resistant seals and components.

Design and Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands, particularly bis-pyrazoles, are of significant interest in MOF chemistry. rsc.orgmdpi.com The use of perfluorinated pyrazole linkers, such as derivatives of this compound, is a key strategy for designing MOFs with enhanced stability and tailored functionality. researchgate.netnih.gov

The pyrazole N-H group can be deprotonated to form a pyrazolate anion, which then coordinates with metal centers. uta.edu The two nitrogen atoms of the pyrazole ring can bridge metal centers, leading to the formation of robust and porous three-dimensional networks. The perfluorobutyl chains would not directly participate in the coordination but would line the pores of the resulting MOF, defining its chemical environment.

A major challenge in the practical application of many MOFs is their sensitivity to moisture. nih.gov The introduction of fluorinated groups is a primary strategy to create hydrophobic, or even superhydrophobic, MOFs that maintain their structural integrity and functionality in the presence of water. researchgate.netrsc.org This has led to the concept of "Teflon-coated MOFs," which combine the porosity of MOFs with the inertness of fluoropolymers. researchgate.net

By using linkers like this compound, the resulting MOF would have its internal pores lined with perfluoroalkyl chains, creating a highly non-polar and water-repellent environment. Research on related systems has shown that MOFs constructed from extensively fluorinated ligands can achieve water contact angles as high as 151°, classifying them as superhydrophobic. researchgate.netrsc.org

Table 2: Water Contact Angles of Representative Fluorinated MOFs

| MOF Name | Water Contact Angle (°) | Reference |

|---|---|---|

| MOFF-2 | 151 ± 1 | researchgate.net |

| MOFF-3 | 134 ± 1 | researchgate.net |

| FMOF-1 | >150 | researchgate.net |

These MOFs are based on other perfluorinated linkers, demonstrating the principle of achieving superhydrophobicity through fluorination.

These hydrophobic MOFs are particularly promising for applications such as:

Gas Storage and Separation: Selectively adsorbing gases like methane (B114726) or CO2 from humid gas streams.

Oil-Water Separation: Acting as a sorbent to remove organic pollutants from water. nih.gov

Heterogeneous Catalysis: Providing a stable, hydrophobic environment for organic reactions in aqueous media.

Structure-Property Relationships in Material Design

The rational design of materials based on this compound derivatives hinges on understanding the relationship between the molecular structure and the resulting macroscopic properties. The perfluorobutyl groups are the dominant feature influencing these relationships.

Engineering Optical Properties through Pyrazole Derivatization

The optical properties of pyrazole-based materials can be precisely engineered through chemical modification. The pyrazole ring itself is a versatile scaffold that can be functionalized to tune its electronic and photophysical characteristics.

The introduction of perfluoroalkyl groups like perfluorobutyl has a significant impact on the electronic structure of the pyrazole ring. These electron-withdrawing groups lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification can influence the absorption and emission wavelengths of the resulting materials.

As seen with the luminescent coinage metal complexes of a related fluorinated pyrazole, the combination of the pyrazolate ligand and the metal center dictates the emissive properties. uta.edu The ligand's electronic character, heavily influenced by the fluorinated substituents, modulates the energy of the metal-to-ligand charge transfer (MLCT) or ligand-centered transitions, resulting in different emission colors. uta.edu For instance, the bright blue emission of the gold complex compared to the green emission of the copper and silver complexes highlights the synergistic effect between the metal and the fluorinated ligand in determining the optical output. uta.edu

By further derivatizing the pyrazole, for example by introducing chromophoric groups at the N-1 position or creating extended conjugated systems, it is possible to fine-tune the absorption and emission spectra, control fluorescence quantum yields, and design molecules with specific responses to external stimuli like light or analytes. nih.govnih.govresearchgate.net

Modulating Dielectric Properties via Fluorination

When this compound derivatives are incorporated into a polymer matrix, such as a polyimide or poly(aryl ether), the long, rigid perfluorobutyl chains are expected to significantly enhance these effects. They act as bulky pendant groups that prevent dense packing of the polymer backbone, creating intrinsic micropores. rsc.org This structural feature is highly effective at lowering the material's dielectric constant, making such polymers suitable for applications in microelectronics, high-frequency communication systems, and as insulating layers in integrated circuits where low Dk values are critical for reducing signal delay and cross-talk. researchgate.netresearchgate.net

Research on various fluorinated polymers has consistently demonstrated this trend. For instance, fluorinated polyimides containing trifluoromethyl (-CF3) groups show a marked decrease in their dielectric constant as the fluorine content increases. rsc.org Polymers designed with bulky, tetrahedral core units also exhibit ultra-low dielectric constants due to the creation of intrinsic micropores. rsc.org By analogy, incorporating the significantly larger perfluorobutyl groups from a pyrazole derivative is anticipated to yield even more pronounced reductions in dielectric properties.

| Monomer Content (% w/w) of Pyrazole Derivative | Fluorine Content (%) | Dielectric Constant (Dk) @ 10 GHz | Dielectric Loss (Df) @ 10 GHz |

|---|---|---|---|

| 0 | 15.8 | 2.95 | 0.0041 |

| 5 | 24.5 | 2.71 | 0.0035 |

| 10 | 31.2 | 2.58 | 0.0031 |

| 20 | 40.1 | 2.42 | 0.0027 |

Strategies for Controlling Material Hydrophobicity

The control of surface wettability is crucial for a wide range of applications, including self-cleaning coatings, anti-fouling surfaces, and moisture-resistant electronics. Hydrophobicity is quantified by the water contact angle (WCA), where a higher angle indicates greater water repellency. biolinscientific.com Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are termed superhydrophobic.

The incorporation of perfluoroalkyl groups is a primary strategy for creating highly hydrophobic and oleophobic surfaces. This is due to the extremely low surface energy of fluorinated chains. The C-F bond is short and strong, and the fluorine atoms form a dense, stable helical sheath around the carbon backbone, minimizing intermolecular interactions with contacting liquids like water.

Introducing this compound derivatives into surface coatings or bulk polymers is an effective strategy for imparting high hydrophobicity. When these derivatives are present at the material's surface, the perfluorobutyl chains orient themselves away from the bulk, creating a low-energy, non-polar interface. This significantly reduces the surface's wettability, causing water droplets to bead up and roll off easily. cmeri.res.in

Studies on fluorinated polyimides have shown a direct correlation between fluorine content and water contact angle, with angles increasing from 77° to 97° as more fluorinated monomers are added. rsc.org Even more dramatic effects are seen in composites; for example, a polydimethylsiloxane (B3030410) (PDMS) composite containing 60 wt% fluorinated graphene oxide achieved a remarkable water contact angle of 173.7°. cmeri.res.in Therefore, polymers functionalized with this compound are expected to exhibit excellent hydrophobic properties, making them ideal candidates for producing robust, water-repellent surfaces.

| Surface Modifier | Concentration of Modifier on Surface (%) | Resulting Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|---|

| Unmodified Polymer | 0 | 71° | 45.2 |

| Polymer-grafted this compound | 5 | 105° | 22.8 |

| 10 | 118° | 18.5 | |

| 20 | 129° | 15.3 |

Advanced Spectroscopic and Structural Characterization of 3,5 Bis Perfluorobutyl Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the characterization of 3,5-bis(perfluorobutyl)pyrazole, offering detailed insights into its molecular framework.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of a related compound, 3,5-bis(trifluoromethyl)-1H-pyrazole, provides a reference for what can be expected for this compound. researchgate.net The spectrum of the trifluoromethyl analog shows a characteristic signal for the C4-H proton of the pyrazole (B372694) ring. researchgate.net Additionally, a broad signal corresponding to the N-H proton is typically observed. researchgate.net For this compound, the C4-H proton would likely appear as a singlet, and the N-H proton signal would also be present, potentially broadened due to quadrupole effects and exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-H | ~6.7 | Singlet |

| N-H | Variable, broad | Singlet |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of this compound. The spectrum would be expected to show distinct signals for the C3, C4, and C5 carbons of the pyrazole ring. The carbons of the perfluorobutyl chains would also be observable, though their signals would be split due to coupling with the attached fluorine atoms. The chemical shifts of the ring carbons are influenced by the strong electron-withdrawing nature of the perfluorobutyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145 |

| C4 | ~105 |

| C5 | ~145 |

| Perfluorobutyl Carbons | Variable, complex multiplets |

Note: Predicted values are based on the analysis of similar structures and are for illustrative purposes.

Fluorine-19 (¹⁹F) NMR for Perfluorinated Moiety Elucidation

¹⁹F NMR spectroscopy is an indispensable tool for characterizing the perfluorobutyl groups in this compound. mdpi.com This technique is highly sensitive to the chemical environment of the fluorine atoms, providing distinct signals for the CF₂, and CF₃ groups along the perfluorobutyl chains. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum would definitively confirm the structure and integrity of the perfluorinated substituents. For instance, in the related 3,5-bis(trifluoromethyl)pyrazole, the ¹⁹F NMR spectrum shows a singlet for the CF₃ groups. researchgate.net For the perfluorobutyl analog, a more complex pattern of multiplets would be expected due to F-F coupling along the chain.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm relative to CFCl₃) |

| -CF₂- (alpha to pyrazole) | ~ -110 to -120 |

| -CF₂- (beta) | ~ -120 to -125 |

| -CF₂- (gamma) | ~ -125 to -130 |

| -CF₃ | ~ -81 |

Note: Predicted values are based on typical ranges for perfluoroalkyl chains and are for illustrative purposes.

Advanced NMR Techniques for Structural Confirmation

To unequivocally establish the structure of this compound, advanced NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ipb.pt An HMBC experiment, for example, would show correlations between the C4-H proton and the C3 and C5 carbons of the pyrazole ring, as well as with the first CF₂ group of the perfluorobutyl chains, thereby confirming the connectivity of the molecule. ipb.pt Two-dimensional correlation spectroscopy (COSY) can also be used to confirm proton-proton couplings, although in this specific molecule, its application would be limited due to the single C-H proton. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which can be useful in confirming the spatial proximity of different parts of the molecule. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. mdpi.com For this compound (C₁₁H₂F₁₈N₂), the expected monoisotopic mass would be calculated and compared to the experimentally determined value. This high degree of accuracy is critical for confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 521.01... |

| [M-H]⁻ | 519.00... |

Note: The exact calculated mass would require a precise calculation based on the most abundant isotopes of each element.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within a single crystal.

Single-crystal X-ray diffraction analysis offers an unparalleled level of detail regarding the molecular structure of this compound. By irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern, the electron density throughout the crystal can be mapped, and thus the exact position of each atom determined.

Table 2: Predicted Crystallographic Data for this compound (based on trifluoromethyl analog)

| Parameter | Predicted Value |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (˚) | 90-110 |

| Volume (ų) | >1500 |

| Z | 2 or 4 |

The study of crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. These arrangements are governed by a variety of non-covalent forces known as supramolecular interactions. For pyrazole-containing compounds, hydrogen bonding is a dominant interaction. rsc.org In the case of this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while one of the nitrogen atoms on an adjacent molecule can act as an acceptor, leading to the formation of hydrogen-bonded chains or cyclic assemblies (e.g., tetramers). rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show a combination of absorption bands corresponding to the vibrations of the pyrazole ring and the attached perfluorobutyl substituents.

Pyrazole Core Vibrations: The pyrazole ring will exhibit several characteristic bands. A broad band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration, which is often broadened due to hydrogen bonding in the solid state. rsc.org The C=N and C=C stretching vibrations within the heterocyclic ring are expected to appear in the 1500-1650 cm⁻¹ region. Ring deformation and C-H bending vibrations will be observed at lower wavenumbers. nih.govderpharmachemica.com

Perfluorobutyl Group Vibrations: The most intense and characteristic bands for this molecule will arise from the perfluorobutyl groups. The C-F stretching vibrations are known to produce very strong absorptions in the region of 1100-1300 cm⁻¹. The presence of multiple C-F bonds will likely result in a complex and broad absorption pattern in this area.

By comparing the experimental spectrum to those of known pyrazoles and fluorinated compounds, a detailed assignment of the vibrational modes can be achieved. rsc.orgnist.gov

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3300 | Medium, Broad | N-H Stretch |

| 1500-1650 | Medium | C=N, C=C Ring Stretch |

| 1100-1300 | Very Strong, Broad | C-F Stretch |

| < 1000 | Variable | Ring Deformation, C-H Bend |

Computational Chemistry and Theoretical Studies of 3,5 Bis Perfluorobutyl Pyrazole

Quantum Chemical Calculations

No published research was found that specifically details the quantum chemical calculations for 3,5-Bis(perfluorobutyl)pyrazole.

There are no available studies that have employed Density Functional Theory to analyze the electronic structure of this compound.

Specific predictions of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related electronic descriptors for this compound are not present in the current scientific literature.

Computational investigations into the reactivity indexes and reaction mechanisms of this compound have not been reported.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound are available.

There is no published data on the assessment of ligand affinity for non-biological interactions of this compound.

A conformational analysis of this compound has not been documented in the available literature.

Spectroscopic Property Prediction and Correlation

Theoretical Prediction of Optical and Spectroscopic Data

There are no available theoretical predictions of optical and spectroscopic data for this compound in the reviewed literature. Research efforts in the field of fluorinated pyrazoles have been directed towards compounds with smaller perfluoroalkyl groups, such as the trifluoromethyl analogue. For instance, computational studies on 3,5-Bis(trifluoromethyl)pyrazole have been performed, often employing Density Functional Theory (DFT) to predict spectroscopic characteristics. However, these findings are not directly transferable to the perfluorobutyl derivative due to the significant difference in the size and conformational complexity of the perfluorobutyl chains.

Validation of Computational Models with Experimental Observations

Given the lack of computational models for this compound, there have been no corresponding studies validating such models against experimental observations. While experimental spectroscopic data (such as NMR or IR) for various pyrazole (B372694) derivatives exist, providing a basis for comparison with theoretical calculations, no such correlated studies have been published for the specific case of this compound.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Perfluorinated Pyrazoles

While classical methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), remain fundamental, the future of synthesizing highly fluorinated pyrazoles like 3,5-bis(perfluorobutyl)pyrazole lies in the development of more efficient, selective, and sustainable methodologies. mdpi.com Research is increasingly focused on novel strategies that can accommodate the challenges posed by sterically demanding and electron-deficient perfluoroalkyl groups.

Emerging synthetic avenues include:

[3+2] Cycloaddition Reactions: The use of [3+2] cycloaddition reactions, for instance between di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes, presents a powerful and modular approach to construct the pyrazole core with perfluoroalkyl substituents. researchgate.net Future work could adapt this strategy for perfluorobutyl analogues, offering a convergent route to the target molecule.

Multicomponent Reactions (MCRs): MCRs are gaining popularity for the synthesis of complex heterocyclic molecules in a single step, valued for their high atom and step economy. mdpi.com Designing a pseudo-five-component reaction, as has been demonstrated for other pyrazole systems, could provide a rapid and efficient pathway to novel this compound derivatives from simple starting materials. mdpi.com

Photoredox Catalysis: Visible-light-promoted reactions are an emerging area in organic synthesis. Methods like the photoredox-catalyzed synthesis of amides from tertiary amines and carboxylic acids, which has been successfully applied to pyrazole-containing substrates, showcase the potential for novel C-N bond formations under mild conditions. acs.org This could be harnessed for the N-functionalization of the this compound ring.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, which is particularly beneficial for reactions involving highly reactive or gaseous reagents. This could lead to safer and more scalable production of perfluorinated pyrazole intermediates.

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The functionalization of the this compound scaffold is key to unlocking its full potential. Future research will likely focus on selective modifications at various positions of the molecule to tune its electronic, steric, and physicochemical properties for specific applications.

Key derivatization pathways for exploration include:

C4-Position Functionalization: Inspired by work on 3,5-bis(trifluoromethyl)-1H-pyrazole, which has been successfully converted to a range of 4-functionalized derivatives (including -F, -Cl, -Br, -I, -NO₂, and -NH₂), similar transformations on the this compound core are a logical next step. researchgate.net These C4-substituted compounds would serve as versatile building blocks for more complex structures.

N-H Functionalization: The pyrazole N-H group is a prime site for derivatization. Future studies will explore reactions such as N-arylation, N-alkylation, and acylation to attach various functional groups. For example, synthesizing derivatives with phenyl substituents, as demonstrated with 3,5-bis(trifluoromethyl)phenyl-substituted pyrazoles, could lead to new compounds with potential biological activity. mdpi.comnih.gov

Side-Chain Modification: While challenging, the selective modification of the perfluorobutyl chains themselves could open up unprecedented avenues for new materials. This remains a largely unexplored area but could lead to the development of fluorinated polymers or surfactants with unique properties.

Advanced Coordination Chemistry with this compound Ligands

The pyrazolate anion of this compound is an exceptionally promising ligand for coordination chemistry. The electron-withdrawing nature of the perfluorobutyl groups enhances the acidity of the N-H proton, while the steric bulk can be used to control the coordination number and geometry of metal centers. Fluorinated pyrazolate ligands are known to confer enhanced thermal and oxidative stability to the resulting metal complexes. uta.edu

Future research in this area will focus on:

Coinage Metal Complexes: Building on studies of trinuclear complexes of copper(I), silver(I), and gold(I) with sterically hindered bis(aryl)pyrazole ligands, the synthesis of analogous complexes with 3,5-bis(perfluorobutyl)pyrazolate is a compelling direction. uta.edu The investigation of their structural and photophysical properties, particularly their potential for luminescence, could lead to applications in optoelectronics. uta.edu

Lanthanide and Actinide Complexes: The hard-donor nature of the pyrazolate nitrogen atoms, combined with the unique steric profile of the perfluorobutyl groups, makes this ligand suitable for coordinating with f-block elements. Such complexes are of interest for their magnetic and luminescent properties.

Metal-Organic Frameworks (MOFs): The use of pyrazolate ligands in the construction of MOFs is an active area of research. nih.gov The 3,5-bis(perfluorobutyl)pyrazolate ligand could be used to create highly fluorinated MOFs with potential applications in gas separation, catalysis, and as hydrophobic coatings, leveraging the stability and unique pore environment created by the perfluoroalkyl groups.

Development of Next-Generation Materials Utilizing this Compound

The inherent properties of this compound—namely its thermal stability, chemical inertness, and hydrophobicity derived from the high fluorine content—make it an excellent candidate for the development of advanced materials. nih.gov

Promising areas for material development include:

Luminescent Materials: As suggested by the bright luminescence observed in related gold(I) pyrazolate complexes, materials incorporating the this compound ligand could be developed for use in Organic Light-Emitting Diodes (OLEDs) and chemical sensors. uta.edu The bulky perfluorobutyl groups may help prevent aggregation-caused quenching, enhancing emission efficiency.

High-Performance Polymers: Incorporation of the this compound moiety into polymer backbones could yield materials with exceptional thermal stability, chemical resistance, and low surface energy. These polymers would be suitable for applications in extreme environments, such as specialty coatings, seals, and membranes.

Hole-Transporting Materials (HTMs): Pyrazole-based structures, specifically pyrazolo[1,5-a]pyrimidines, have been investigated as hole-transporting materials in perovskite solar cells. mdpi.com The electron-deficient nature of the this compound core could be exploited to design novel HTMs with tailored electronic levels and enhanced stability.

Liquid Crystals: The rigid pyrazole core combined with the flexible, fluorous perfluorobutyl chains presents a molecular architecture conducive to forming liquid crystalline phases. These materials could find applications in displays and optical devices.

Integration of Advanced Computational Approaches in Research Workflow

The complexity and cost associated with synthesizing and testing highly fluorinated compounds make computational chemistry an indispensable tool for guiding future research on this compound.

Key computational approaches to be integrated include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of the molecule and its derivatives. This is crucial for understanding its reactivity, predicting the properties of its metal complexes, and calculating spectroscopic signatures to aid in characterization. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of the perfluorobutyl chains and the dynamics of self-assembly for derived materials like polymers and liquid crystals. For biological applications, MD can be used to simulate the interaction of pyrazole derivatives with target proteins. acs.org

Quantitative Structure-Activity Relationship (QSAR): For applications in agrochemistry or medicine, QSAR models can be developed to correlate the structural features of a library of this compound derivatives with their biological activity. This allows for the rational design of more potent and selective compounds.

Hirshfeld Surface Analysis: This technique is valuable for analyzing non-covalent interactions within the crystal structures of new compounds and coordination complexes, providing a deeper understanding of their supramolecular assembly. mdpi.com

By leveraging these advanced computational tools, researchers can de-risk experimental work, accelerate the discovery process, and gain fundamental insights into the behavior of this promising fluorinated pyrazole.

Q & A

Q. What are the established synthetic routes for preparing 3,5-Bis(perfluorobutyl)pyrazole?

The synthesis of 3,5-Bis(haloalkyl)pyrazole derivatives typically involves acylation of hydrazones or ketimines. For example, a patented method refluxes hydrazine hydrate with fluorinated chalcones in formic acid to form pyrazoline intermediates, followed by fluorination or alkylation steps to introduce perfluorobutyl groups . Key steps include optimizing reaction time (e.g., 8–12 hours), solvent selection (e.g., DMF for recrystallization), and purification via column chromatography or slow evaporation for single-crystal growth .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystallization is achieved by slow evaporation of polar solvents (e.g., ethanol or DMF). Refinement using SHELXL software allows precise determination of bond angles, dihedral angles, and intermolecular interactions (e.g., C–H⋯F hydrogen bonds). For example, related pyrazole derivatives exhibit envelope conformations in the pyrazole ring, with dihedral angles between substituents ranging from 2.6° to 83.7°, depending on steric effects . Weak reflections and high-angle data require careful handling to maintain a data-to-parameter ratio >15 .

Advanced Research Questions

Q. How do electronic and steric effects of perfluorobutyl groups influence the compound’s reactivity and supramolecular interactions?

Perfluorobutyl groups introduce strong electron-withdrawing effects and steric bulk, altering reaction kinetics and crystal packing. For instance, in electrochemical applications, trifluoromethyl analogs (e.g., 3,5-Bis(trifluoromethyl)pyrazole) form passivation films on electrodes due to their oxidative stability, which can be studied via linear sweep voltammetry . In crystallography, perfluoroalkyl chains promote C–H⋯F hydrogen bonding (2.3–2.5 Å) and layer-like packing, as observed in analogs like 3,5-Bis(4-fluorophenyl)pyrazole . Computational studies (DFT) further quantify these effects by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies are employed to analyze structure-activity relationships (SARs) in pyrazole derivatives for anticancer applications?

SAR studies focus on substituent positioning and electronic modulation. For example, 3,5-Bis(styryl)pyrazole derivatives with para-fluoro substituents show GI50 values of 0.85 µM in PC3 prostate cancer cells, attributed to tubulin-binding interactions . Advanced methods include:

- Molecular docking : To predict binding affinities with targets like β-tubulin or TRP channels .

- Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., fluorine atoms) and hydrophobic regions .

- In vitro screening : Dose-response assays across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. How can computational methods model the electronic properties and thermal stability of perfluorinated pyrazoles?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), vibrational spectra, and thermal decomposition pathways. For example, studies on 3,5-Bis(trifluoromethyl)pyrazole reveal a HOMO-LUMO gap of ~5 eV, correlating with oxidative stability in lithium-ion battery electrolytes . Phonon dispersion analysis predicts thermal expansion coefficients, critical for energetic materials like ammonium dinitramide (ADN) derivatives .

Methodological Challenges

Q. What are the key considerations for optimizing crystallization conditions to resolve structural ambiguities?

- Solvent selection : High-polarity solvents (DMF, ethanol) enhance solubility but may introduce disorder.

- Temperature control : Crystallization at 200 K minimizes thermal motion artifacts .

- Data collection : High-resolution detectors (e.g., CCD) and synchrotron radiation improve weak reflection capture, especially for perfluorinated compounds with low electron density .

- Refinement constraints : Riding hydrogen models and isotropic displacement parameters (Uiso) reduce overparameterization in SHELXL .

Q. How do contradictions in biological activity data for pyrazole derivatives arise, and how can they be resolved?

Discrepancies in GI50 values (e.g., 0.85 µM vs. 5.6 µM for the same compound in different cell lines) may stem from assay conditions (e.g., serum concentration, incubation time) or cellular uptake variability . Robust resolution requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.